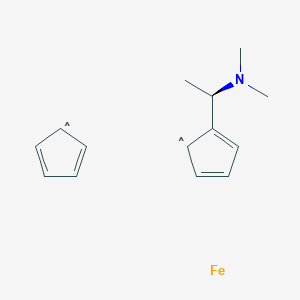

(R)-(+)-N,N-Dimethyl-1-ferrocenylethylamine, 97%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-(+)-N,N-Dimethyl-1-ferrocenylethylamine, 97% is a chiral amine compound that features a ferrocene moiety. Ferrocene is a well-known organometallic compound consisting of two cyclopentadienyl rings bound on opposite sides of a central iron atom. The presence of the ferrocene unit imparts unique electrochemical properties to the compound, making it of interest in various fields of research and application.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-N,N-Dimethyl-1-ferrocenylethylamine typically involves the following steps:

Formation of the chiral amine: The chiral amine can be synthesized through the reaction of a chiral auxiliary with a suitable precursor. For example, the reaction of ®-1-phenylethylamine with dimethylamine can yield the desired chiral amine.

Introduction of the ferrocene moiety: The ferrocene unit can be introduced through a Friedel-Crafts acylation reaction. This involves the reaction of ferrocene with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the acylated ferrocene intermediate.

Coupling reaction: The final step involves the coupling of the acylated ferrocene intermediate with the chiral amine to form ®-(+)-N,N-Dimethyl-1-ferrocenylethylamine.

Industrial Production Methods

Industrial production methods for ®-(+)-N,N-Dimethyl-1-ferrocenylethylamine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Additionally, purification techniques, such as recrystallization and chromatography, are employed to obtain the final product with the desired 97% purity.

Analyse Des Réactions Chimiques

Types of Reactions

®-(+)-N,N-Dimethyl-1-ferrocenylethylamine undergoes various types of chemical reactions, including:

Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions. This oxidation can be achieved using oxidizing agents such as ferric chloride or ceric ammonium nitrate.

Reduction: The compound can undergo reduction reactions, particularly at the ferrocene unit, to form ferrocene derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Ferric chloride, ceric ammonium nitrate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

Oxidation: Formation of ferrocenium ions.

Reduction: Formation of reduced ferrocene derivatives.

Substitution: Formation of substituted amine derivatives.

Applications De Recherche Scientifique

®-(+)-N,N-Dimethyl-1-ferrocenylethylamine has a wide range of scientific research applications, including:

Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis. Its unique electrochemical properties make it useful in the development of redox-active materials.

Biology: Investigated for its potential as a bioactive compound. The ferrocene moiety can interact with biological molecules, making it of interest in drug design and development.

Medicine: Explored for its potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.

Industry: Utilized in the development of sensors and electronic devices due to its redox properties.

Mécanisme D'action

The mechanism of action of ®-(+)-N,N-Dimethyl-1-ferrocenylethylamine involves its interaction with molecular targets through its amine and ferrocene moieties. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, while the ferrocene unit can undergo redox reactions, influencing the activity of redox-sensitive targets. The compound’s chiral nature also allows for enantioselective interactions with chiral receptors and enzymes.

Comparaison Avec Des Composés Similaires

®-(+)-N,N-Dimethyl-1-ferrocenylethylamine can be compared with other similar compounds, such as:

®-(+)-N,N-Dimethyl-1-phenylethylamine: Lacks the ferrocene moiety, resulting in different electrochemical properties.

(S)-(-)-N,N-Dimethyl-1-ferrocenylethylamine: The enantiomer of ®-(+)-N,N-Dimethyl-1-ferrocenylethylamine, which may exhibit different biological activities due to its opposite chirality.

N-Methyl-1-ferrocenylethylamine: Contains a single methyl group on the amine, resulting in different steric and electronic properties.

The uniqueness of ®-(+)-N,N-Dimethyl-1-ferrocenylethylamine lies in its combination of chirality and the ferrocene moiety, which imparts distinct electrochemical and biological properties.

Activité Biologique

(R)-(+)-N,N-Dimethyl-1-ferrocenylethylamine is a chiral amine derivative of ferrocene, a compound known for its unique electronic properties and applications in various fields, including catalysis and materials science. This article explores the biological activity of this compound, focusing on its synthesis, applications, and biological implications.

- Molecular Formula : C14H19FeN

- Molecular Weight : 239.24 g/mol

- Appearance : Dark brown liquid

- Boiling Point : 120-121 °C at 0.7 mmHg

- Density : 1.222 g/mL at 20 °C

- Optical Activity : [α]20/D −14±1°, c = 1.5% in ethanol

Synthesis

(R)-(+)-N,N-Dimethyl-1-ferrocenylethylamine can be synthesized through various methods, including:

- Chiral Resolution : Utilizing chiral catalysts to achieve enantioselectivity.

- Direct Synthesis : From ferrocene derivatives through alkylation reactions.

The biological activity of (R)-(+)-N,N-Dimethyl-1-ferrocenylethylamine is primarily attributed to its ability to interact with biological targets, such as enzymes and receptors. Its structure allows it to function as a ligand in various biochemical pathways.

Applications in Research

- Catalysis : It has been employed as a starting material in the synthesis of chiral diferrocenylphosphine-diamines, which are significant in asymmetric catalysis .

- Electrochemical Studies : Used as a model chiral probe to study enantiodiscrimination abilities of chiral ionic liquids via cyclic voltammetry .

- Pharmacological Potential : Investigated for its potential role in drug development due to its unique structural properties that may influence biological interactions.

Study 1: Chiral Ionic Liquids

A study examined the enantiodiscrimination ability of chiral ionic liquids using (R)-(+)-N,N-Dimethyl-1-ferrocenylethylamine as a probe. The results indicated significant differences in electrochemical behavior based on chirality, suggesting potential applications in separation sciences and sensor technology .

Study 2: Catalytic Applications

Research demonstrated the efficacy of (R)-(+)-N,N-Dimethyl-1-ferrocenylethylamine in catalyzing asymmetric reactions. It served as a ligand for transition metal catalysts, leading to high enantioselectivities in various organic transformations .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C14H19FeN |

| Molecular Weight | 239.24 g/mol |

| Boiling Point | 120-121 °C |

| Density | 1.222 g/mL |

| Optical Activity | [α]20/D −14±1° |

Propriétés

InChI |

InChI=1S/C9H14N.C5H5.Fe/c1-8(10(2)3)9-6-4-5-7-9;1-2-4-5-3-1;/h4-8H,1-3H3;1-5H;/t8-;;/m1../s1 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOLNZQTVMCEOI-YCBDHFTFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C[CH]1)N(C)C.C1=C[CH]C=C1.[Fe] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C[CH]1)N(C)C.C1=C[CH]C=C1.[Fe] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FeN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.